2-Methoxy-5-methylthiophenol
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Overview
Description
2-Methoxy-5-methylthiophenol: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophenol, where the thiol group is substituted with a methoxy group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its distinctive odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylthiophenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with methyl iodide in the presence of a base to form 2-methoxy-5-methylphenol. This intermediate is then subjected to thiolation using thiourea and hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-5-methylthiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to different molecular targets. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-Methoxythiophenol
- 2-Methoxybenzenethiol
- Thioguaiacol
Comparison: 2-Methoxy-5-methylthiophenol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other thiophenol derivatives. The specific positioning of these groups can affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-methoxy-5-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-3-4-7(9-2)8(10)5-6/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYSOIPQBEGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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